trans-2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}cyclobutan-1-ol
Overview
Description
trans-2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}cyclobutan-1-ol: is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of atoms, which includes a cyclobutane ring fused to a spirocyclic system containing both oxygen and nitrogen atoms. The presence of these heteroatoms within the spirocyclic framework imparts distinct chemical properties and reactivity to the compound.
Mechanism of Action
Target of Action
The primary targets of Trans-2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}cyclobutan-1-ol are TYK2 and JAK1 . These are key proteins involved in the signaling pathways of the immune system. Their role is to transmit information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA inside the cell, which causes DNA transcription and activity in the cell .
Mode of Action
this compound interacts with its targets, TYK2 and JAK1, by inhibiting their activity . This inhibition disrupts the signaling pathways they are involved in, leading to changes in the transcriptional activity inside the cell .
Biochemical Pathways
The inhibition of TYK2 and JAK1 affects the JAK-STAT signaling pathway . This pathway is involved in processes such as immunity, cell division, cell death, and tumor formation . Disruption of this pathway can lead to various downstream effects, including changes in immune response and cell behavior .
Result of Action
The molecular and cellular effects of this compound’s action are dependent on the context of its use. Given its role as a TYK2 and JAK1 inhibitor, it could potentially be used to modulate immune responses or influence cell behavior . The specific effects would depend on a variety of factors, including the specific cell type and the presence of other signaling molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}cyclobutan-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-piperazinone with [4,5’-bithiazole]-2-carbonyl chloride, followed by cyclization and subsequent functional group modifications . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to maintain consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the nitrogen or oxygen atoms within the spirocyclic structure, potentially yielding amines or alcohols.
Substitution: The spirocyclic framework allows for various substitution reactions, where functional groups can be replaced or modified under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction could produce spirocyclic amines.
Scientific Research Applications
Chemistry: The unique structure of trans-2-{1,4-Dioxa-8-azaspiro[45]decan-8-yl}cyclobutan-1-ol makes it a valuable intermediate in organic synthesis
Biology and Medicine: In biological research, this compound may serve as a scaffold for the development of new drugs. Its spirocyclic structure can interact with various biological targets, making it a candidate for studying enzyme inhibition or receptor binding.
Industry: Industrially, the compound can be used in the synthesis of polymers or as a precursor for the production of specialty chemicals. Its stability and reactivity profile make it suitable for various applications in chemical manufacturing.
Comparison with Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: A structurally related compound used in similar synthetic applications.
2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with different ring sizes and properties.
Uniqueness: What sets trans-2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}cyclobutan-1-ol apart is its specific combination of a cyclobutane ring with a spirocyclic system containing both oxygen and nitrogen atoms. This unique arrangement provides distinct reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
(1R,2R)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c13-10-2-1-9(10)12-5-3-11(4-6-12)14-7-8-15-11/h9-10,13H,1-8H2/t9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDVAFMZMNMPQK-NXEZZACHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N2CCC3(CC2)OCCO3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1N2CCC3(CC2)OCCO3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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